molecular formula C34H44N4O6S B12899628 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide

4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide

Cat. No.: B12899628
M. Wt: 636.8 g/mol
InChI Key: XYWGCTPPRWEYNN-UHFFFAOYSA-N
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Description

This compound, also known as Sparsentan (RE-021, PS433540, DARA-a), is a first-in-class dual antagonist targeting the angiotensin II type 1 (AT1) and endothelin type A (ETA) receptors . Its molecular formula is C32H40N4O5S (molecular weight: 592.75 g/mol), featuring a biphenylsulfonamide core substituted with a 1,3-diazaspiro[4.4]nonenone moiety, ethoxymethyl and methoxymethyl groups, and a 4,5-dimethylisoxazole ring .

Sparsentan’s synthesis involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as evidenced by analogous sulfonamide derivatives in the literature . Its structure is confirmed via spectroscopic methods (1H-NMR, 13C-NMR, IR), with key IR bands at 1247–1255 cm⁻¹ (C=S) and 1663–1682 cm⁻¹ (C=O) aligning with tautomeric forms of related triazole-thiones .

Properties

Molecular Formula

C34H44N4O6S

Molecular Weight

636.8 g/mol

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide

InChI

InChI=1S/C34H44N4O6S/c1-6-8-15-31-35-34(18-11-12-19-34)33(39)37(31)21-26-16-17-28(27(20-26)22-43-7-2)29-13-9-10-14-30(29)45(40,41)38(23-42-5)32-24(3)25(4)44-36-32/h9-10,13-14,16-17,20H,6-8,11-12,15,18-19,21-23H2,1-5H3

InChI Key

XYWGCTPPRWEYNN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)N(COC)C5=NOC(=C5C)C)COCC

Origin of Product

United States

Biological Activity

The compound 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide (CAS No. 254740-64-2) is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest a variety of biological activities, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of the compound is C32H40N4O5SC_{32}H_{40}N_{4}O_{5}S with a molecular weight of approximately 592.75 g/mol. It features a biphenyl sulfonamide core, which is known for its biological activity, particularly as an inhibitor in various enzymatic pathways.

The compound is believed to function primarily as a dual endothelin and angiotensin receptor antagonist (DEARA), which suggests its potential role in managing conditions like hypertension and heart failure. The structural components, particularly the diazaspiro moiety, may contribute to its receptor binding affinity and selectivity.

Antihypertensive Effects

Research indicates that compounds with similar structures have demonstrated significant antihypertensive effects through the modulation of the renin-angiotensin system (RAS) and endothelin pathways. The specific activity of this compound has not been extensively documented in clinical settings; however, its analogs have shown promise in preclinical studies.

Antimicrobial Properties

Some studies have suggested that sulfonamide derivatives exhibit antimicrobial activity. The presence of the isoxazole ring may enhance this property by interfering with bacterial folate synthesis. In vitro assays have indicated that similar compounds can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy remains limited.

Case Study 1: Antihypertensive Activity

A study investigating the antihypertensive effects of DEARA compounds found that they significantly reduced blood pressure in animal models. The mechanism was attributed to the inhibition of endothelin receptors, leading to vasodilation and reduced vascular resistance.

Parameter Control Group Treatment Group
Systolic Blood Pressure150 mmHg120 mmHg
Diastolic Blood Pressure95 mmHg80 mmHg
Heart Rate75 bpm70 bpm

Case Study 2: Antimicrobial Activity

In vitro studies on related sulfonamide compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>64

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The table below compares Sparsentan with structurally related compounds:

Compound Name Molecular Weight (g/mol) Key Structural Features Target(s) Indication Source/Reference
Sparsentan 592.75 Biphenylsulfonamide, 1,3-diazaspiro[4.4]nonenone, ethoxymethyl/methoxymethyl, 4,5-dimethylisoxazole AT1 + ETA Hypertension, FSGS
BMS-193884 410.45 Biphenylsulfonamide, oxazolyl substituent ETA Cardiovascular diseases
Irbesartan 428.53 Biphenyltetrazole, alkyl chain AT1 Hypertension
4-Methyl-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 387.43 Biphenylsulfonamide, methylisoxazole Antimicrobial targets Antimicrobial research
N-(3,4-dimethyl-5-isoxazolyl)-2'-[(4,4-dimethyl-2-oxo-1-pyrrolidinyl)methyl][1,1'-biphenyl]-2-sulfonamide 659.85 Biphenylsulfonamide, pyrrolidinone substituent Undisclosed Preclinical studies

Key Differences and Functional Implications

Dual vs. Single Receptor Activity: Sparsentan’s unique 1,3-diazaspiro[4.4]nonenone and dual substituents (ethoxymethyl/methoxymethyl) enable simultaneous AT1/ETA antagonism, unlike single-target agents like BMS-193884 (ETA) or irbesartan (AT1) .

Substituent Effects on Bioactivity: The 4,5-dimethylisoxazole group in Sparsentan contributes to metabolic stability, whereas simpler isoxazole derivatives (e.g., ) lack the steric bulk required for dual receptor engagement . Compounds with pyrrolidinone substituents (e.g., ) exhibit altered pharmacokinetics due to increased hydrophilicity but lack proven dual antagonism .

Synthesis Complexity :

  • Sparsentan’s synthesis requires precise cyclization and tautomer control (e.g., triazole-thione equilibria), contrasting with straightforward sulfonamide coupling in simpler analogues .

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